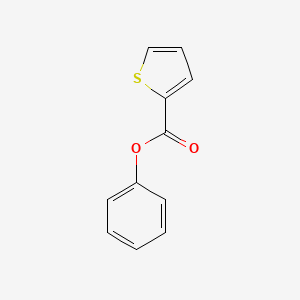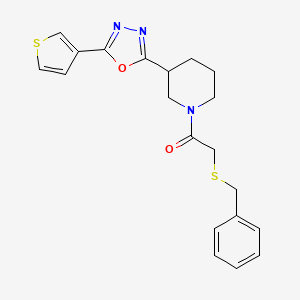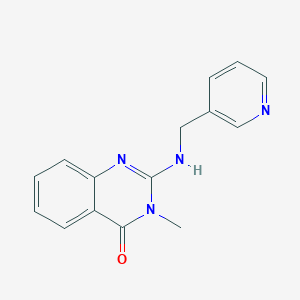![molecular formula C21H17NO5S B2973978 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034406-34-1](/img/structure/B2973978.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, 3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and 1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one, two heteroaryl chalcones, have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques. For example, 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data have been used to characterize the structure of heteroaryl chalcones .Chemical Reactions Analysis
Thiophene derivatives show interesting chemical reactivity. They are known to undergo various chemical reactions, including Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Properties
Benzothiophene derivatives, including compounds similar to the one , have been studied for their antimicrobial properties. They have shown effectiveness against a range of microorganisms, including Candida albicans , Bacillus subtilis , Escherichia coli , and Staphylococcus aureus . The compound’s potential as an antimicrobial agent could be significant in the development of new treatments for bacterial and fungal infections.
Antioxidant Activity
Some benzothiophene derivatives have demonstrated high antioxidant capacities, surpassing that of trolox, a reference antioxidant . This suggests that our compound of interest could serve as a potent antioxidant, which is valuable in preventing oxidative stress-related diseases.
Anti-Cancer Applications
Benzothiophene compounds have been identified as potential anti-cancer agents. They are known to inhibit lipid peroxidation and act as topoisomerase inhibitors, which are crucial in the proliferation of cancer cells . Research into the specific anti-cancer mechanisms of this compound could lead to novel therapeutic options.
Anti-Inflammatory Uses
The anti-inflammatory properties of benzothiophene derivatives make them candidates for treating inflammatory diseases . The compound could be explored for its efficacy in reducing inflammation in various medical conditions.
Organic Semiconductor Applications
Thiophene derivatives are pivotal in the advancement of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound could contribute to the development of new materials with improved electronic properties.
Anesthetic Properties
Thiophene derivatives have been utilized as voltage-gated sodium channel blockers and are used in dental anesthesia in Europe . Investigating the anesthetic potential of this compound could lead to its application in medical procedures requiring local anesthesia.
Cardiovascular Drug Development
Benzothiophene derivatives have shown anti-atherosclerotic and antihypertensive properties, which are beneficial in treating cardiovascular diseases . The compound could be a part of new cardiovascular drug formulations.
Material Science
In material science, benzothiophene derivatives are used as corrosion inhibitors. The compound’s structural properties could be harnessed in creating coatings or materials that prevent corrosion, extending the life of metal structures .
Mechanism of Action
The mechanism of action of thiophene derivatives is often related to their biological and physiological functions. They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Future Directions
Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-26-17-7-4-5-12-9-14(21(25)27-19(12)17)20(24)22-10-16(23)15-11-28-18-8-3-2-6-13(15)18/h2-9,11,16,23H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKCCXVNNKQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)


![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)
![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans](/img/structure/B2973902.png)
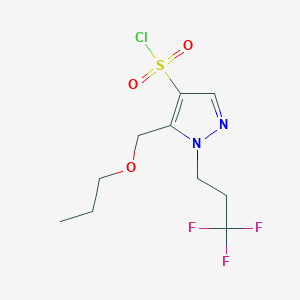


![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)
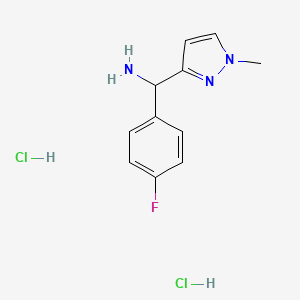
![2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2973915.png)
